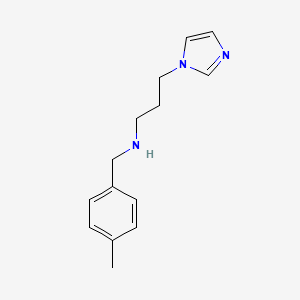

(3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine

CAS No.: 626209-40-3

Cat. No.: VC6111796

Molecular Formula: C14H19N3

Molecular Weight: 229.327

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 626209-40-3 |

|---|---|

| Molecular Formula | C14H19N3 |

| Molecular Weight | 229.327 |

| IUPAC Name | 3-imidazol-1-yl-N-[(4-methylphenyl)methyl]propan-1-amine |

| Standard InChI | InChI=1S/C14H19N3/c1-13-3-5-14(6-4-13)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3 |

| Standard InChI Key | MFYSUMVTHDCUFZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CNCCCN2C=CN=C2 |

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The molecular formula of (3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine is C₁₄H₁₉N₃, with a molecular weight of 229.32 g/mol . The structure comprises three distinct moieties:

-

Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

-

Propyl linker: A three-carbon chain connecting the imidazole to the amine group.

-

4-Methylbenzyl group: A benzene ring substituted with a methyl group at the para position, attached to the amine via a methylene bridge.

The spatial arrangement of these groups was corroborated by X-ray crystallography in related imidazole derivatives, which revealed triclinic crystal systems with unit cell parameters such as a = 9.0366 Å and b = 11.5690 Å . These structural insights are critical for understanding the compound’s reactivity and intermolecular interactions.

Electronic and Spectroscopic Features

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level have been employed to predict the electronic properties of analogous imidazole-containing compounds . Key findings include:

-

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) localizes on the imidazole ring, while the lowest unoccupied orbital (LUMO) resides on the benzyl group, suggesting charge transfer potential.

-

Vibrational Frequencies: Infrared (IR) spectra of similar structures show characteristic N–H stretching at ~3400 cm⁻¹ and C–N vibrations at 1250–1350 cm⁻¹ .

-

NMR Chemical Shifts: Experimental ¹H-NMR data for related compounds reveal imidazole proton resonances at δ 7.6–7.8 ppm and benzyl methyl signals at δ 2.3 ppm .

Synthesis and Manufacturing

Synthetic Routes

While explicit details for (3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine are scarce, analogous compounds suggest a multi-step synthesis:

-

Imidazole Alkylation: Reaction of imidazole with 1-bromo-3-chloropropane yields 3-(imidazol-1-yl)propyl chloride.

-

Benzylamine Formation: 4-Methylbenzylamine is prepared via reduction of 4-methylbenzonitrile using LiAlH₄.

-

Coupling Reaction: The propyl chloride intermediate reacts with 4-methylbenzylamine under basic conditions (e.g., K₂CO₃) to form the final product.

Optimization Challenges

Key challenges in synthesis include:

-

Regioselectivity: Ensuring alkylation occurs exclusively at the imidazole’s N1 position.

-

Purification: Removing byproducts such as unreacted benzylamine or dialkylated species.

Industrial-scale production has been discontinued, likely due to low demand or regulatory hurdles .

Physicochemical Properties

Thermal and Solubility Data

Although direct measurements are unavailable, predictions based on structural analogs indicate:

-

Melting Point: Estimated 120–140°C (similar to N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine).

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water .

Stability and Reactivity

The compound is sensitive to:

-

Moisture: Hydrolysis of the amine group may occur under humid conditions .

-

Oxidation: The benzyl group is susceptible to radical-mediated oxidation, necessitating inert storage environments .

Applications and Biological Relevance

Medicinal Chemistry

Imidazole derivatives are prominent in drug discovery due to their ability to modulate biological targets. Potential applications include:

-

GPCR Modulation: Structural analogs exhibit affinity for G protein-coupled receptors (GPCRs), implicating roles in inflammation and oncology.

-

Enzyme Inhibition: Imidazole’s nitrogen atoms can coordinate with metalloenzyme active sites, as seen in antifungal agents .

Materials Science

The compound’s nonlinear optical (NLO) properties, predicted via DFT to exceed urea’s performance , suggest utility in:

-

Photonic Devices: As a chromophore in frequency-doubling crystals.

-

Organic Semiconductors: Charge transport layers in OLEDs.

Comparative Analysis with Structural Analogs

| Compound Name | Structural Variation | Key Differences |

|---|---|---|

| N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine | Chlorine substituent | Enhanced metabolic stability |

| 3-(1H-Imidazol-1-yl)-N-(3-methylbenzyl)propan-1-amine | Methyl substituent | Altered receptor binding affinity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume